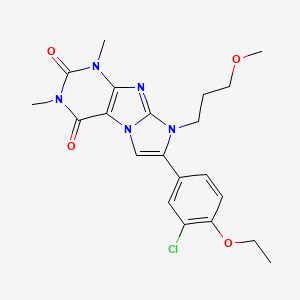

C21H24ClN5O4

Description

Historical Context and Initial Identification of C21H24ClN5O4

Vardenafil (B611638) was developed by Bayer Pharmaceuticals and was co-marketed with GlaxoSmithKline and Schering-Plough. nih.govwikipedia.org Following the successful launch of the first PDE5 inhibitor, sildenafil (B151), in 1998, research efforts focused on developing new compounds with similar or improved properties. pharmaceutical-journal.comamegroups.org Vardenafil emerged from these efforts and received approval from the U.S. Food and Drug Administration (FDA) in August 2003 for the treatment of erectile dysfunction. pharmaceutical-journal.comfda.gov The European Medicines Agency (EMA) had approved it earlier in March 2003. pharmaceutical-journal.com The development program included extensive clinical trials to establish its efficacy. fda.gov An orally disintegrating tablet formulation was later developed to offer a more convenient administration option. wikipedia.orgfda.goveuropa.eu

Significance of this compound within the Landscape of Phosphodiesterase V Inhibitor Research

Vardenafil holds a significant position in PDE5 inhibitor research due to its high biochemical potency and selectivity. bu.edubu.edu Research has shown that Vardenafil is a more potent inhibitor of PDE5 in vitro compared to sildenafil and tadalafil (B1681874). bu.edunih.govpnas.org This high potency means that a lower dose is required to achieve a therapeutic effect, which can potentially lead to fewer side effects. bu.edu

The selectivity of a PDE5 inhibitor refers to its ability to target the PDE5 enzyme specifically, with minimal effects on other phosphodiesterase isoenzymes found throughout the body. Vardenafil is highly selective for PDE5, which contributes to its focused therapeutic action. auajournals.org However, like sildenafil, it does show some cross-reactivity with PDE6, an enzyme found in the retina, which is structurally similar to PDE5. wikipedia.org In contrast, tadalafil has a different structural profile and shows some selectivity for PDE11. bu.eduresearchgate.net

Comparative studies have been conducted to evaluate the differences between Vardenafil, sildenafil, and tadalafil. These studies have looked at various factors, including onset and duration of action. bu.edu Vardenafil has a rapid onset of action and a half-life of approximately 4-6 hours, which is similar to sildenafil. bu.eduahajournals.org Clinical trials have demonstrated its effectiveness in a broad range of patients, including those with underlying health conditions. auajournals.orgjournals.co.zanih.gov

| Compound | PDE5 IC50 (nM) | Relative Potency | Half-life (hours) |

|---|---|---|---|

| Vardenafil | 0.1 - 0.7 | Very High | 4-6 |

| Sildenafil | 3.7 - 4.0 | High | ~4 |

| Tadalafil | 1.8 - 2.0 | High | 17.5 |

Overview of Current Academic Research Trajectories for this compound

Current academic research on Vardenafil extends beyond its primary indication for erectile dysfunction, exploring its potential therapeutic applications in a variety of other conditions.

Pulmonary Arterial Hypertension (PAH): Research has investigated Vardenafil's efficacy in treating PAH, a condition characterized by high blood pressure in the arteries of the lungs. mdpi.combmj.comnih.gov Studies have shown that Vardenafil can improve exercise capacity and hemodynamic parameters in patients with PAH. bmj.comoup.comnih.gov The mechanism is similar to its action in ED, involving PDE5 inhibition and subsequent vasodilation in the pulmonary vasculature. oup.comdiva-portal.org

Endothelial Function: There is a growing body of research on the effects of Vardenafil on endothelial function. ahajournals.orgnih.gov The endothelium is the inner lining of blood vessels, and its proper function is crucial for cardiovascular health. Studies suggest that Vardenafil can improve endothelial function, not only in the cavernous arteries but also systemically. journals.co.zaoup.comnih.gov This has led to investigations into its potential cardioprotective effects. oup.com A longitudinal, randomized, placebo-controlled trial has been examining the long-term effects of Vardenafil on endothelial function in patients with type 2 diabetes. endocrine-abstracts.org

Neurodegenerative Diseases: Emerging research is exploring the potential role of PDE5 inhibitors, including Vardenafil, in the context of neurodegenerative diseases like Alzheimer's disease. mdpi.comresearchgate.netucl.ac.uk Some studies suggest that these compounds may have neuroprotective benefits and could potentially improve memory and cognitive function. mdpi.comnews-medical.net A recent meta-analysis indicated that the use of PDE5 inhibitors is associated with a reduced risk of developing Alzheimer's disease, although findings for Vardenafil specifically were not statistically significant in that particular analysis. nih.gov

Oncology: Another area of investigation is the potential of Vardenafil in cancer therapy. Research has shown that Vardenafil can reverse multidrug resistance in cancer cells by inhibiting the function of certain transporter proteins like P-glycoprotein (ABCB1). plos.orgmdpi.com This could potentially enhance the effectiveness of chemotherapy drugs. plos.org

Structure

3D Structure

Properties

IUPAC Name |

7-(3-chloro-4-ethoxyphenyl)-6-(3-methoxypropyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN5O4/c1-5-31-16-8-7-13(11-14(16)22)15-12-27-17-18(24(2)21(29)25(3)19(17)28)23-20(27)26(15)9-6-10-30-4/h7-8,11-12H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIPJCXFLGQDSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CN3C4=C(N=C3N2CCCOC)N(C(=O)N(C4=O)C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of C21h24cln5o4

Established Synthetic Pathways for Vardenafil (B611638)

The synthesis of Vardenafil has been approached through various multi-step sequences, often focusing on the efficient construction of its core heterocyclic system. These pathways are designed to allow for the introduction of key functional groups in a controlled manner.

The synthesis of PDE5 inhibitors with a xanthine-like core, such as Vardenafil, often involves convergent strategies where key fragments of the molecule are synthesized separately and then combined in the final stages. A common approach to constructing the imidazo[5,1-f] researchgate.netacs.orgnih.govtriazin-4(3H)-one scaffold, a key structural feature of Vardenafil, begins with substituted imidazoles. These can be subjected to electrophilic N-amination, followed by cyclization to form the desired triazinone ring. This methodology allows for diversification at various positions of the heterocyclic core, enabling the exploration of structure-activity relationships (SAR).

One established route involves the following key transformations:

Formation of an α-keto-ester: A Dakin-West reaction of an acylated α-amino acid with ethyl oxalyl chloride can furnish a novel acylamino α-keto-ester.

Condensation and Cyclization: This intermediate can then be condensed with an appropriate amidrazone to construct the triazinone heterocycle. This approach offers a versatile method for producing a range of substituted imidazotriazinones.

A representative synthesis of Vardenafil can be summarized in the following key steps:

Chlorosulfonation: An early-stage chlorosulfonation of 2-ethoxy-benzonitrile is performed.

Formation of the Sulfonamide: The resulting sulfonyl chloride is reacted with N-ethylpiperazine.

Construction of the Imidazotriazinone Ring: The core heterocyclic system is constructed through a series of reactions, including cyclization. One novel method involves the electrophilic N-amination of a 3H-imidazole containing a 4-carbonyl group, followed by cyclization of the resulting N-aminoimidazole to the corresponding imidazotriazinone.

Final Assembly: The substituted phenyl ring and the imidazotriazinone core are coupled to yield Vardenafil.

This synthetic framework is adaptable for the preparation of structurally related analogues by modifying the starting materials. For instance, using different piperazine (B1678402) derivatives or substituted benzonitriles can lead to a variety of Vardenafil analogues.

| Starting Material | Key Intermediate | Final Product | Reference |

| 2-ethoxy-benzonitrile | 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f] researchgate.netacs.orgnih.govtriazin-2-yl)-benzenesulfonyl chloride | Vardenafil | acs.org |

| Substituted Imidazoles | N-aminoimidazoles | Imidazo[5,1-f] researchgate.netacs.orgnih.govtriazin-4(3H)-ones | researchgate.net |

Chemical Modifications and Analog Preparation of Vardenafil for Research Purposes

The chemical structure of Vardenafil has been systematically modified to explore its structure-activity relationship (SAR) and to develop new compounds with potentially improved pharmacological profiles. These modifications often target specific moieties of the Vardenafil molecule.

Key areas of modification include:

The Piperazine Ring: The N-ethylpiperazine moiety is a common site for modification. Analogues have been synthesized where this group is replaced with other cyclic amines, such as in "pseudovardenafil," where a piperidine (B6355638) ring is substituted for the ethylpiperazine group. nih.gov Another example is "morphardenafil," where the N-ethyl piperazine ring is replaced by a morpholine (B109124) ring. nih.gov

The Phenyl Ring: Alterations to the substituents on the phenyl ring can influence the compound's interaction with the PDE5 enzyme.

The Imidazotriazinone Core: Modifications to the alkyl groups on the heterocyclic core can also impact potency and selectivity. For example, a Vardenafil analogue with a methyl group at the 1-position and a propyl group at the 3-position of the imidazo[1,5-f]-1,2,4-triazin-7-one core has been synthesized. researchgate.net

The synthesis of these analogues allows researchers to probe the binding pocket of the PDE5 enzyme and understand the key interactions that govern inhibitory activity. This knowledge is crucial for the rational design of new and more effective inhibitors. The preparation of these derivatives often utilizes the same fundamental synthetic routes as Vardenafil, with variations in the starting materials to introduce the desired structural changes.

| Vardenafil Moiety | Modification Example | Resulting Analogue | Reference |

| N-ethylpiperazine | Replacement with a piperidine ring | Pseudovardenafil | nih.gov |

| N-ethylpiperazine | Replacement with a morpholine ring | Morphardenafil | nih.gov |

| Imidazotriazinone Core | Alteration of alkyl substituents | 1-methyl-3-propyl-5-[2-[2- ethoxy-5-(4-ethyl piperazinosulfonyl)-3-pyridyl]- 6H-imidazo[1,5-f]-1,2,4-triazin-7-one | researchgate.net |

Advanced Synthetic Techniques and Their Applicability to Vardenafil Synthesis

To improve the efficiency, safety, and environmental impact of Vardenafil synthesis, advanced synthetic techniques have been explored. These methods aim to reduce the number of steps, increase yields, and allow for more rapid diversification of the core structure.

Novel Ring-Forming Methodologies: Research has focused on developing new and more efficient ways to construct the central imidazo[5,1-f] researchgate.netacs.orgnih.govtriazin-4(3H)-one ring system. One such novel method involves the electrophilic N-amination of 3H-imidazoles followed by cyclization. nih.gov This strategy provides a versatile entry point to a wide range of diversely substituted derivatives and has been applied in a formal synthesis of Vardenafil. nih.gov

Late-Stage Functionalization: Advanced synthetic methods that allow for the modification of the Vardenafil scaffold at a late stage are highly valuable for the rapid generation of analogue libraries for SAR studies. For example, the development of methods for the direct C-H functionalization of the heterocyclic core could provide a more direct route to novel derivatives without the need for de novo synthesis. The synthesis of a 7-aryl-imidazotriazinone via bromination of an unsubstituted imidazotriazinone followed by a Suzuki coupling is an example of such a late-stage diversification strategy. researchgate.net

The application of these advanced techniques not only streamlines the synthesis of Vardenafil but also expands the accessible chemical space for the discovery of new PDE5 inhibitors with enhanced properties.

Mechanistic Pharmacology of C21h24cln5o4

Elucidation of Molecular Target Interactions for C21H24ClN5O4

The therapeutic effects of Vardenafil (B611638) are a direct result of its specific interaction with its molecular target, the PDE5 enzyme. This interaction is characterized by high affinity and selectivity, which dictates its pharmacological profile.

This compound as a Selective Phosphodiesterase V Inhibitor

Vardenafil functions as a highly selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). drugbank.comnih.gov The PDE superfamily of enzymes is responsible for the degradation of cyclic nucleotides, such as cGMP and cyclic adenosine (B11128) monophosphate (cAMP). nih.govmedicalnewstoday.com PDE5 is the predominant phosphodiesterase found in the human corpus cavernosum, the erectile tissue of the penis. drugbank.comnih.gov

The selectivity of Vardenafil for PDE5 over other PDE isoforms is a key aspect of its action. nih.gov In vitro studies have demonstrated that its inhibitory effect is significantly more potent on PDE5 compared to other known phosphodiesterases. nih.gov This selectivity minimizes off-target effects that could arise from the inhibition of other PDE enzymes located in various tissues throughout the body, such as the retina (PDE6) or skeletal muscle (PDE11). nih.gov

Table 1: Selectivity of Vardenafil for PDE5 over other PDE Isoforms

| PDE Isoform | Selectivity Ratio (Relative to PDE5) | Primary Location |

|---|---|---|

| PDE1 | >130-fold | Brain, Heart, Smooth Muscle |

| PDE6 | >15-fold | Retina |

| PDE11 | >300-fold | Skeletal Muscle, Testes, Prostate |

| PDE2, 3, 4, 7, 8, 9, 10 | >1,000-fold | Various Tissues |

Data derived from in vitro studies. The selectivity ratio indicates how many times more potent Vardenafil is at inhibiting PDE5 compared to the other isoforms. nih.gov

Identification of Specific Binding Sites and Allosteric Modulation by this compound within Phosphodiesterase V

Vardenafil exerts its inhibitory effect by competitively binding to the catalytic site of the PDE5 enzyme. nih.govresearchgate.net This binding site is the same location where the natural substrate, cGMP, would normally bind to be hydrolyzed. researchgate.net The molecular structure of Vardenafil is similar to that of cGMP, allowing it to fit into this active site and block the entry of cGMP. nih.gov

Crystallographic studies have revealed that the binding of Vardenafil induces conformational changes in the enzyme, particularly in the H-loop region of the catalytic domain. scilit.com These structural changes are distinct from those caused by other PDE5 inhibitors like Sildenafil (B151), which may account for Vardenafil's higher potency. scilit.comnih.gov Key interactions include hydrogen bonds formed between the imidazotriazinone ring of Vardenafil and the amino acid residue Gln817 within the PDE5 catalytic pocket. nih.govresearchgate.net

While Vardenafil is a competitive inhibitor at the catalytic site, its interaction with PDE5 can be influenced by allosteric modulation. PDE5 possesses non-catalytic, allosteric cGMP binding sites. researchgate.netnih.gov When cGMP binds to these allosteric sites, it can increase the binding affinity of Vardenafil to the catalytic site. nih.govresearchgate.net This suggests a synergistic relationship where the initial rise in cGMP potentiates Vardenafil's own inhibitory action, leading to a more pronounced effect. nih.gov

Intracellular Signaling Pathways Modulated by this compound Activity

By inhibiting PDE5, Vardenafil directly influences the concentration and downstream effects of the second messenger cGMP.

Cyclic GMP (cGMP) Level Elevation Mediated by this compound

The primary consequence of PDE5 inhibition by Vardenafil is the accumulation of intracellular cGMP. drugbank.compatsnap.com The physiological process begins with the release of nitric oxide (NO) from nerve terminals and endothelial cells, typically in response to sexual stimulation. patsnap.comnih.gov NO activates the enzyme soluble guanylate cyclase, which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) into cGMP. patsnap.commedicalnewstoday.com

Normally, PDE5 rapidly hydrolyzes cGMP to the inactive 5'-GMP, terminating its signal. medicalnewstoday.comnih.gov Vardenafil blocks this degradation, leading to elevated and sustained levels of cGMP within the smooth muscle cells. drugbank.commedicalnewstoday.com Studies on human corpus cavernosum smooth muscle cells have shown that Vardenafil, in the presence of an NO donor, leads to a dose-dependent increase in cGMP levels. nih.govresearchgate.net For instance, treatment with 10 to 100 nM of Vardenafil elevated cGMP levels by 63% to 137% over basal levels. nih.govresearchgate.net This effect is more pronounced than with equimolar concentrations of Sildenafil, highlighting Vardenafil's greater in vitro potency. nih.gov

Downstream Cellular Responses and Pathway Analysis Resulting from this compound Activity

The elevation of cGMP triggers a cascade of downstream cellular events, primarily mediated by the activation of cGMP-dependent protein kinase (PKG). researchgate.netmdpi.com Activated PKG phosphorylates various intracellular proteins, which in turn leads to a decrease in the concentration of intracellular calcium (Ca2+). mdpi.com

This reduction in cytosolic calcium is achieved through several mechanisms, including:

The opening of potassium channels, leading to hyperpolarization of the cell membrane.

The sequestration of calcium into the sarcoplasmic reticulum.

The net result of these actions is the relaxation of smooth muscle cells. drugbank.compatsnap.com In the context of the corpus cavernosum, this relaxation allows for increased blood flow into the penile arteries and erectile tissue, leading to an erection. nih.govmedlineplus.gov It is crucial to note that Vardenafil's effect is dependent on the initial release of NO, meaning sexual stimulation is required for it to be effective. drugbank.comnih.gov

Beyond erectile tissue, the NO/cGMP pathway and its modulation by PDE5 inhibitors play roles in other physiological systems. The presence of PDE5 in the myocardium and various tumor cells suggests that Vardenafil's activity could influence cardiac function and cancer cell apoptosis, though these areas are still under investigation. nih.gov Furthermore, the relaxation of smooth muscle in the bladder and prostate suggests a potential role for PDE5 inhibitors in managing lower urinary tract symptoms. mdpi.comnih.gov

Table of Compound Names

| Chemical Formula | Common Name(s) |

| This compound | Vardenafil |

| C22H30N6O4S | Sildenafil |

| NO | Nitric Oxide |

| cGMP | Cyclic Guanosine Monophosphate |

| cAMP | Cyclic Adenosine Monophosphate |

| GTP | Guanosine Triphosphate |

Structure Activity Relationship Sar and Computational Chemistry of C21h24cln5o4

Structural Determinants of C21H24ClN5O4 Bioactivity within the Phosphodiesterase V Class

The bioactivity of this compound as a phosphodiesterase V (PDE5) inhibitor is intrinsically linked to its specific chemical architecture, which allows it to competitively bind to the active site of the enzyme. The core of this molecule is a xanthine (B1682287) scaffold, a purine (B94841) base that mimics the natural substrate of PDE5, cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgsemanticscholar.org This structural similarity is a key determinant for its inhibitory action.

The active site of PDE5 is often described as a pocket with distinct regions that accommodate the inhibitor molecule. For xanthine derivatives, the interaction with key amino acid residues within this pocket is crucial for potent inhibition. Notably, a conserved glutamine residue (Gln817 in human PDE5) is critical, forming hydrogen bonds with the inhibitor. mdpi.com The xanthine core of this compound is positioned to engage in these vital hydrogen bonding interactions, anchoring the molecule within the active site.

Impact of Functional Group Variations on this compound Potency and Selectivity

The potency and selectivity of this compound are highly sensitive to modifications of its functional groups. Structure-activity relationship (SAR) studies on xanthine-based PDE5 inhibitors have provided valuable insights into how different chemical moieties influence biological activity. ekb.egresearchgate.net

Table 1: Impact of Functional Group Variations on Xanthine-Based PDE5 Inhibitors

| Position of Variation | Functional Group Modification | Impact on Potency | Impact on Selectivity (vs. other PDEs) |

|---|---|---|---|

| N1-position | Small alkyl groups (e.g., methyl) | Generally maintained or slightly increased | Can be modulated |

| N3-position | Alkyl chains of varying lengths | Optimal length crucial for potency | Significant impact on selectivity |

| C8-position | Aryl or heteroaryl rings | Greatly enhances potency through hydrophobic interactions | A key determinant of selectivity profile |

For this compound, the specific combination of a chloro-substituted phenyl group, an ethyl group, and other functionalities is the result of optimization to achieve high potency. The chlorine atom, for instance, can modulate the electronic properties of the aromatic ring and enhance binding through halogen bonding or by occupying a specific hydrophobic pocket.

Selectivity against other phosphodiesterase isoforms, such as PDE6 and PDE11, is a critical aspect of drug design to minimize side effects. tandfonline.com Variations in the substituents on the xanthine core can significantly alter the selectivity profile. For example, the size and nature of the group at the N3-position can influence how the inhibitor fits into the subtly different active sites of various PDE isoforms. The development of this compound likely involved a careful selection of functional groups to maximize affinity for PDE5 while minimizing interactions with other PDEs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can predict the PDE5 inhibitory potency of new, unsynthesized analogs, thereby guiding further drug development efforts. researchgate.net

The development of a robust QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as:

Electronic properties: (e.g., partial charges, dipole moment) which influence electrostatic interactions.

Steric properties: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic properties: (e.g., logP) which are crucial for membrane permeability and binding to hydrophobic pockets.

Topological indices: which describe the connectivity of atoms within the molecule.

Table 2: Key Descriptor Classes in QSAR Models for PDE5 Inhibitors

| Descriptor Class | Examples | Relevance to PDE5 Inhibition |

|---|---|---|

| 2D Descriptors | Molecular weight, LogP, Topological Polar Surface Area (TPSA) | Predicts general drug-like properties and membrane permeability. |

| 3D Descriptors | Molecular shape indices, van der Waals volume | Describes the three-dimensional conformation essential for receptor fit. |

| Quantum Chemical Descriptors | HOMO/LUMO energies, Mulliken charges | Provides insights into electronic interactions and reactivity. |

By applying statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links these descriptors to the observed biological activity (e.g., IC50 values). nih.gov Such models can then be used to predict the activity of novel this compound derivatives, prioritizing the synthesis of compounds with the highest predicted potency. The predictive power of these models is rigorously validated using external test sets of compounds not included in the model development. derpharmachemica.com

Advanced Computational Approaches for this compound Analog Design

Molecular Docking and Molecular Dynamics Simulations of this compound Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jrespharm.comfrontiersin.orgmdpi.com For this compound, docking studies are performed using the crystal structure of the PDE5 catalytic domain. These simulations place the molecule within the active site, revealing the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to its binding affinity. mdpi.commdpi.com The docking results can elucidate why certain functional groups on this compound are critical for its activity and can guide the design of new analogs with improved binding.

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the inhibitor-enzyme complex. mdpi.comfrontiersin.org MD simulations track the movements of atoms over time, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein upon binding. mdpi.comeuropeanreview.org For this compound, MD simulations can help to understand the flexibility of the molecule within the active site and the dynamic nature of its interactions with key residues, offering deeper insights than static docking models. mdpi.com

Theoretical Investigations into this compound Binding Thermodynamics

The binding of this compound to PDE5 is governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. Theoretical methods can be employed to investigate these thermodynamic parameters, providing a more complete understanding of the driving forces behind the binding event.

Table 3: Thermodynamic Parameters in Ligand Binding

| Thermodynamic Parameter | Description | Favorable Contribution to Binding |

|---|---|---|

| Enthalpy (ΔH) | Represents the change in heat content of the system upon binding, related to the formation and breaking of bonds and non-covalent interactions. | Negative (exothermic) |

| Entropy (ΔS) | Represents the change in the degree of disorder of the system. Includes conformational changes and the release of water molecules from the binding site. | Positive (increased disorder) |

Computational methods like free energy perturbation (FEP) and thermodynamic integration (TI) can be used to calculate the relative binding free energies of different this compound analogs. These calculations can help to rationalize why small chemical modifications lead to significant changes in potency. Furthermore, methods like MM/PBSA and MM/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area solvation) can estimate the binding free energy from MD simulation trajectories, decomposing it into contributions from different types of interactions. mdpi.com These theoretical investigations into the binding thermodynamics of this compound and its derivatives are invaluable for the rational design of new, more potent, and selective PDE5 inhibitors. nih.gov

Preclinical Investigations into the Biological Activities of C21h24cln5o4

In Vitro Cellular Activity Profiles of Vardenafil (B611638) (C21H24ClN5O4)

Antiproliferative Effects of Vardenafil in Human Cancer Cell Lines

Recent preclinical research has explored the potential antiproliferative activities of PDE5 inhibitors, including vardenafil, against various human cancer cell lines. Some studies indicate that these compounds can induce apoptosis and inhibit proliferation in certain cancer cells. jacc.orgnih.gov For instance, vardenafil has been shown to induce caspase-dependent apoptosis in B-chronic lymphocytic leukemia cells in vitro. nih.gov

However, the antiproliferative effects are not universally observed across all cancer types. One study reported that vardenafil, even at high concentrations, had no significant effect on the proliferation of prostate cancer cell lines in vitro. ecancer.org Another investigation into human colorectal cancer cell lines, including HCT 116, found that the related PDE5 inhibitor sildenafil (B151) exhibited antiproliferative activity, with IC50 values in the range of 190–270 μM. ecancer.org Specific IC50 data for vardenafil on HCT 116, H 460, and MCF-7 cell lines from the searched literature is limited, though experiments have been performed on these lines. unibl.org One study noted that vardenafil could reverse multidrug resistance in HEK/MRP7 cells, a derivative of the HEK 293 line. nih.gov

| Compound | Cell Line | Effect | IC50 Value | Source |

|---|---|---|---|---|

| Vardenafil | B-chronic lymphocytic leukemia | Induces apoptosis | 1.5 μM (EC50) | ecancer.org |

| Vardenafil | Prostate cancer cell lines | No significant effect on proliferation | N/A | ecancer.org |

| Sildenafil | HCT 116 (Colon) | Antiproliferative | 190–270 μM | ecancer.org |

| Sildenafil | MCF-7 (Breast) | Cytotoxic activity | 45.2 ± 1.5 μg/mL | researchgate.net |

Enzyme Inhibition Assays for Vardenafil Potency Against Phosphodiesterase V

Vardenafil is a potent and highly selective inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5). nih.govbpsbioscience.com Enzyme inhibition assays have consistently demonstrated its high affinity for PDE5. The half-maximal inhibitory concentration (IC50) for vardenafil against PDE5 is reported to be in the sub-nanomolar range, making it one of the most potent PDE5 inhibitors. mdpi.comnih.gov

Studies comparing vardenafil to other PDE5 inhibitors show its superior potency. For example, one study determined the IC50 of vardenafil for PDE5 to be 0.7 nM, compared to 6.6 nM for sildenafil. nih.gov Another report cited an IC50 value of 0.091 nM for vardenafil. researchgate.net Its selectivity for PDE5 over other phosphodiesterase isoforms is also a key characteristic. While it shows some inhibitory activity against PDE6 (IC50 of 11 nM), it is significantly less potent against other PDEs like PDE1, PDE2, PDE3, and PDE4. nih.govmedchemexpress.com

| Enzyme | Vardenafil IC50 (nM) | Source |

|---|---|---|

| PDE5 | 0.091 - 0.7 | mdpi.comnih.govresearchgate.netmedchemexpress.com |

| PDE1 | 180 | nih.govmedchemexpress.com |

| PDE6 | 11 | nih.govmedchemexpress.com |

| PDE2 | >1000 | nih.gov |

| PDE3 | >1000 | nih.govmedchemexpress.com |

| PDE4 | >1000 | nih.govmedchemexpress.com |

Mechanistic Studies of Vardenafil (this compound) in Relevant Preclinical Models

Evaluation of Vardenafil Efficacy in Disease Models (Mechanistic Focus)

The primary mechanism of vardenafil involves the potentiation of the nitric oxide (NO)/cGMP signaling pathway. jacc.org In preclinical disease models, this mechanism has been shown to mediate its therapeutic effects. For instance, in a mouse model of hindlimb ischemia, vardenafil treatment enhanced blood flow recovery and capillary formation. nih.gov This effect was attributed to the upregulation of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1 alpha (HIF-1α) in the ischemic tissue, a process dependent on the cGMP/PKG pathway. nih.govahajournals.org

In models of neurodegenerative diseases, such as Alzheimer's, vardenafil has shown potential to ameliorate cognitive deficits. aginganddisease.org Studies in aging mice demonstrated that long-term vardenafil administration improved episodic memory. mdpi.com The underlying mechanism is believed to involve the NO-cGMP/PKG pathway, which leads to the phosphorylation of the cAMP response element-binding protein (CREB), a key molecule in synaptic plasticity and memory formation. mdpi.com Furthermore, in a rat model of Alzheimer's disease, vardenafil was found to reduce proteasome activity, suggesting another potential mechanistic pathway. aginganddisease.orgacs.org In models of lung fibrosis, vardenafil has demonstrated anti-fibrotic activity by reducing TGF-β1 activation and extracellular matrix accumulation. nih.gov

Biomarker Modulation and Pathway Analysis in Vardenafil Preclinical Studies

Pathway analysis in preclinical studies confirms that vardenafil's effects are mediated through the modulation of specific biomarkers, primarily within the cGMP pathway. In ischemic models, vardenafil significantly increased cGMP levels in muscle tissue, which was associated with the upregulation of downstream targets like VEGF and HIF-1α. nih.govahajournals.org The angiogenic effects were blocked by inhibitors of PKG, confirming the centrality of this kinase in the signaling cascade. ahajournals.org

In neurological models, vardenafil's ability to increase cGMP levels is linked to the activation of the PKG and the subsequent phosphorylation of CREB. mdpi.comresearchgate.net Studies in human bronchial epithelial cells showed that vardenafil caused a rapid and transient increase in intracellular cGMP. nih.gov Proteomic analysis of fibroblasts treated with vardenafil identified modulation of major pathways associated with cancer promotion, including a reduction in α-smooth muscle actin (αSMA) expression, a marker of fibroblast activation. biorxiv.org This modulation of the cGMP-PKG axis is a consistent finding across various preclinical models, highlighting it as the core pathway through which vardenafil exerts its diverse biological activities. nih.govresearchgate.net

Impurity Profiling and Stability Research Pertaining to C21h24cln5o4

Identification and Characterization of C21H24ClN5O4 as a Specific Chemical Impurity

The chemical compound corresponding to the molecular formula this compound has been identified as 4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide . chemicalbook.com The elemental analysis for a compound with this formula is calculated as C, 56.57%; H, 5.43%; N, 15.71%. Experimental findings have reported values of C, 56.63%; H, 5.39%; N, 15.68%. unibl.org

While the user's query suggested an association with "Darolutamide Impurity 25," a thorough review of scientific literature and available impurity profiles for the anti-androgen drug darolutamide (B1677182) does not support this classification. The molecular formula for darolutamide is C19H19ClN6O2. rjptonline.org Known impurities of darolutamide that have been characterized in the literature possess different molecular formulas. For instance, some documented impurities of darolutamide have molecular formulas of C19H17ClN6O2 and C10H6ClN3. synzeal.com This discrepancy in molecular structure indicates that this compound is not a recognized impurity or degradation product of darolutamide based on current public data.

| Compound Name | Molecular Formula | Note |

| Darolutamide | C19H19ClN6O2 | Active Pharmaceutical Ingredient rjptonline.org |

| Subject Compound | This compound | Identified as 4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide chemicalbook.com |

| Known Darolutamide Impurity | C19H17ClN6O2 | Example of a documented darolutamide impurity synzeal.com |

| Known Darolutamide Impurity | C10H6ClN3 | Example of a documented darolutamide impurity synzeal.com |

Investigation of Formation Pathways and Degradation Mechanisms of this compound

Given that this compound is not identified as a degradation product of darolutamide, its formation pathways would not be related to the degradation of the latter. In pharmaceutical manufacturing, impurities can be formed through several mechanisms, including:

Starting Materials and Intermediates: Impurities present in the initial raw materials or formed during intermediate synthetic steps can be carried through to the final product.

By-products: Side reactions occurring during the synthesis of the target API can generate unintended compounds.

Degradation: The API itself can degrade under stress conditions such as exposure to acid, base, light, heat, or oxidizing agents, leading to the formation of degradation products. indexcopernicus.com

Forced degradation studies are a key part of pharmaceutical development, designed to intentionally degrade the API to identify potential degradation products and establish the stability-indicating nature of analytical methods. indexcopernicus.comksu.kz For example, studies on darolutamide have involved exposing the drug to acidic (0.5 N HCl), basic (0.1 N NaOH), oxidative (3% H2O2), thermal (75°C), and photolytic (254 nm UV light) stress to identify its degradation products. rjptonline.org

The formation of 4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide would arise from its own specific synthetic route. Analyzing its structure suggests a multi-step synthesis likely involving the coupling of a substituted benzylamine (B48309) moiety with an oxadiazole carboxamide fragment. The presence of the chlorobenzyl ether and ethoxy groups points to specific precursors and reaction conditions required for its synthesis.

Analytical Methodologies for this compound Purity Assessment in Pharmaceutical Research

The assessment of purity for any chemical compound in a pharmaceutical setting relies on validated, stability-indicating analytical methods. These methods must be able to separate the main compound from any impurities, by-products, or degradants. nih.gov The same principles and techniques used for analyzing APIs like darolutamide would be applicable to assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for purity assessment. chemass.si A typical stability-indicating HPLC method involves:

Column: A stationary phase that provides good separation, such as a C18 column. ksu.kz

Mobile Phase: A mixture of solvents, often an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient mode to achieve optimal separation. rjptonline.orgksu.kz

Detector: A UV detector is commonly used, set at a wavelength where the main compound and its potential impurities absorb light. ksu.kz A Photo Diode Array (PDA) detector can provide spectral information to help in peak identification and purity assessment. rjptonline.org

For the structural elucidation of unknown impurities, hyphenated techniques are invaluable. Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information, while LC-Nuclear Magnetic Resonance (NMR) can give detailed structural insights. nih.gov

| Parameter | Example from Darolutamide Analysis | Purpose |

| Stationary Phase | Phenomenex Luna C18 (250 mm × 4.6 mm, 5 μm) ksu.kz | Provides the medium for chromatographic separation based on polarity. |

| Mobile Phase | 50 mM ammonium (B1175870) acetate: methanol (15:80 v/v) at pH 5.2 ksu.kz | Elutes the compounds through the column, with its composition optimized for separation. |

| Flow Rate | 1.0 mL/min ksu.kz | Controls the speed of the mobile phase and affects retention times and resolution. |

| Detection Wavelength | 239 nm ksu.kz | Wavelength at which the analyte and impurities are detected by the UV detector. |

| Validation Parameters | Linearity, Precision, Accuracy, Specificity, Robustness ksu.kz | Ensures the method is reliable, reproducible, and suitable for its intended purpose according to ICH guidelines. |

These methodologies provide a robust framework for controlling the purity of pharmaceutical compounds. While this compound is not a known impurity of darolutamide, the analytical principles for its quality control would follow these established pharmaceutical industry standards.

Future Perspectives and Unexplored Research Avenues for C21h24cln5o4

Development of Novel C21H24ClN5O4 Analogues with Enhanced Specificity and Potency

The quest for improved therapeutic agents is a constant in medicinal chemistry, and Vardenafil (B611638) is no exception. Future research is centered on the rational design and synthesis of new Vardenafil analogues. The primary goals are to increase its potency, which is already the highest among clinically approved PDE5 inhibitors, and to enhance its specificity, thereby potentially reducing off-target effects. mdpi.comnih.govhcplive.com

Classical medicinal chemistry, coupled with computer modeling, has been instrumental in optimizing the structure-activity relationships of PDE5 inhibitors. researchgate.net This approach led to the development of the first generation of these compounds, including Vardenafil. researchgate.net Future strategies will likely involve creating derivatives that exhibit even tighter binding to the PDE5 active site. For instance, structural analysis has shown that subtle conformational changes in both the inhibitor and the enzyme's H-loop are critical for binding affinity. nih.gov Exploiting this flexibility could be a key strategy for designing new analogues. nih.gov

Research into analogues is not limited to synthetic compounds. Natural products, such as icariin (B1674258), also serve as a unique pharmacophore for developing novel PDE5 inhibitors. plos.org By synthesizing semi-synthetic icariin analogues, researchers have identified compounds with potencies approaching those of commercial inhibitors like Vardenafil. plos.org This highlights a promising avenue for discovering new chemical scaffolds.

Furthermore, studies have identified novel Vardenafil analogues that demonstrate high potency in inhibiting other targets, such as the cGMP transporter ABCC5. researchgate.net This opens up the possibility of developing dual-action compounds or analogues with entirely new therapeutic applications. The table below presents a comparison of the inhibitory activity of Vardenafil and some of its analogues against different targets, illustrating the potential for tailored drug development.

| Compound/Analogue | Target | Activity/Potency (Ki or IC50) | Key Finding |

| Vardenafil | PDE5 | IC50: 0.1–0.4 nM | Highly potent PDE5 inhibitor. mdpi.complos.org |

| Vardenafil | ABCC5 | Ki: 4.3 µM | Inhibits cGMP efflux transporter. researchgate.net |

| Analogue #8 | ABCC5 | Ki: 1.0–2.5 µM | More potent ABCC5 inhibitor than Vardenafil. researchgate.net |

| Analogue #16 | ABCC5 | Ki: 1.0–2.5 µM | More potent ABCC5 inhibitor than Vardenafil. researchgate.net |

| Thiosildenafil | PDE5 | IC50: 0.59 nM | Analogue of a related compound (sildenafil) with significantly increased potency. medsafe.govt.nz |

Exploration of Unconventional Mechanistic Actions of this compound beyond Phosphodiesterase V Inhibition

While the primary mechanism of Vardenafil is the inhibition of PDE5, leading to increased cGMP levels, emerging research is uncovering a wider range of biological effects. researchgate.net These "off-target" or unconventional actions present exciting new avenues for therapeutic applications.

Studies have shown that Vardenafil can influence cellular processes beyond simple vasodilation. For example, it has demonstrated anti-inflammatory, antioxidant, and antiproliferative effects. mdpi.com Some research suggests these effects are still linked to the NO-cGMP pathway, but they extend the drug's potential utility to conditions like pulmonary hypertension and even certain cancers. mdpi.commdpi.comecancer.org

One significant area of investigation is Vardenafil's impact on cancer cells. It has been shown to induce apoptosis (programmed cell death) in patient-derived chronic lymphocytic leukaemia cells. ecancer.org Furthermore, Vardenafil can inhibit the function of drug efflux transporters like ABCB1, which are responsible for multidrug resistance in cancer. mdpi.com This suggests a potential role for Vardenafil and its analogues as adjuvants in chemotherapy, enhancing the efficacy of existing anti-cancer drugs. mdpi.comecancer.org

Other research points to neuroprotective effects. In cellular models of neuronal stress, Vardenafil has shown the ability to increase cell survival after exposure to hypoxia and oxidative damage. researchgate.net These effects might be mediated through alternate pathways, potentially involving cyclic adenosine (B11128) monophosphate (cAMP), as some studies have noted an increase in cAMP levels in neuronal cells treated with PDE5 inhibitors. researchgate.net Additionally, Vardenafil has been found to impact the function of Leydig and Sertoli cells in the testes, suggesting a role in modulating the hormonal environment, which is an area of ongoing investigation. mdpi.com

Integration of Advanced Research Technologies and Multi-Omics Data in this compound Discovery

The future of drug discovery for compounds like Vardenafil will be heavily influenced by the integration of cutting-edge technologies. Systems pharmacology, which combines computational and experimental methods, is poised to revolutionize how we identify new drug targets and understand drug actions. researchgate.net

Advanced Screening and Design:

High-Throughput Screening (HTS): Technologies like GloSensor™ allow for low-cost, dynamic detection of intracellular cAMP and cGMP levels in living cells, making it easier to screen large compound libraries for novel PDE inhibitors. mdpi.com

Structure-Based Drug Design: Advances in X-ray crystallography and computational modeling enable a more precise design of inhibitors. researchgate.netnih.gov Understanding the three-dimensional structure of PDE-inhibitor complexes allows for the creation of molecules with higher affinity and selectivity. nih.govnih.gov

Multi-Omics Integration:

The use of multi-omics—including transcriptomics, proteomics, and metabolomics—provides a holistic view of a drug's effect on cellular networks. nih.gov By analyzing the complete set of genes, proteins, and metabolites that are altered by Vardenafil, researchers can uncover previously unknown mechanisms of action and off-target effects. nih.govmedrxiv.org

For example, multi-omics analysis of cells treated with a related PDE5 inhibitor, sildenafil (B151), revealed a complex network of changes involving metabolic pathways and signaling genes, highlighting targets beyond the canonical cGMP pathway. medrxiv.org Applying similar approaches to Vardenafil will undoubtedly uncover new biological insights.

Graph Machine Learning (GML):

GML is an emerging artificial intelligence tool with immense potential for drug discovery. oup.comarxiv.org It can model complex biological data, such as protein-protein interaction networks and the relationship between molecular structure and function. oup.com

This technology can be used to predict new drug-target interactions, identify potential candidates for drug repositioning, and integrate vast, interconnected multi-omics datasets to build comprehensive models of drug action. nih.govoup.comarxiv.org The application of GML to Vardenafil research could accelerate the discovery of novel analogues and new therapeutic indications.

By leveraging these advanced technologies, the scientific community can move beyond the known functions of Vardenafil, unlocking its full therapeutic potential and paving the way for the next generation of targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.